(E)-2-(2-Methylpropylidene)hexanal
Description
Significance of Conjugated Carbonyl Systems in Chemical Transformations
The defining feature of an α,β-unsaturated aldehyde is its conjugated system, where the π-electrons of the C=C double bond and the C=O double bond are delocalized over the four-atom sequence. This conjugation creates a molecule with multiple electrophilic sites. Resonance structures show that both the carbonyl carbon and the β-carbon bear a partial positive charge. pressbooks.pub
This electronic distribution means that nucleophiles can attack at two primary positions:
1,2-Addition (Direct Addition): The nucleophile attacks the electrophilic carbonyl carbon directly. This is a common pathway for highly reactive nucleophiles like organolithium or Grignard reagents. pressbooks.pub
1,4-Addition (Conjugate Addition): The nucleophile attacks the β-carbon, leading to a reaction that adds across the ends of the conjugated system. This pathway is often favored by softer, less basic nucleophiles, such as amines or organocuprates. pressbooks.pub
This dual reactivity allows chemists to selectively form different types of chemical bonds and construct complex molecular architectures, making conjugated carbonyl systems a cornerstone of synthetic strategy. pressbooks.pub The formation of the stable conjugated system itself often acts as a thermodynamic driving force for reactions. organic-chemistry.org
Overview of Carbon-Carbon Bond-Forming Reactions for Aldehyde Derivatives
The formation of carbon-carbon bonds is the essence of organic synthesis, allowing for the construction of larger, more complex molecules from simpler precursors. Aldehydes are particularly important substrates for these reactions due to the electrophilicity of the carbonyl carbon.
One of the most fundamental C-C bond-forming reactions for creating α,β-unsaturated aldehydes is the Aldol (B89426) Condensation . wikipedia.org This reaction involves the base- or acid-catalyzed reaction between two carbonyl compounds. wikipedia.org The process begins with the formation of an enolate from one carbonyl compound, which then acts as a nucleophile, attacking the carbonyl carbon of a second molecule. wikipedia.orgnumberanalytics.com The initial product is a β-hydroxy aldehyde (an "aldol"). Subsequent dehydration (loss of a water molecule) yields the thermodynamically stable α,β-unsaturated aldehyde. wikipedia.orgorganic-chemistry.org
When the condensation occurs between two different carbonyl compounds, it is termed a "crossed aldol condensation." To achieve a single desired product and avoid a complex mixture, these reactions are often designed so that one of the aldehydes has no α-hydrogens and thus cannot form an enolate, serving only as the electrophile. wikipedia.org
Contextualization of (E)-2-(2-Methylpropylidene)hexanal within α,β-Unsaturated Aldehyde Chemistry
This compound is a tetrasubstituted α,β-unsaturated aldehyde. Its systematic name reveals its structure: a hexanal (B45976) backbone that is substituted at the second carbon (the α-carbon) by a 2-methylpropylidene group. The "(E)" designation specifies the stereochemistry of the double bond, indicating that the higher priority groups on each carbon of the double bond are on opposite sides.
| Property | Value |
| Molecular Formula | C10H18O chemnet.com |
| Molecular Weight | 154.25 g/mol chemnet.com |
| CAS Number | 93980-82-6 chemnet.com |
This table is interactive and contains data for this compound.
While specific, detailed research findings on this compound are not extensively documented in publicly available literature, its synthesis can be logically predicted through the principles of the aldol condensation. A plausible synthetic route would involve a crossed aldol condensation between hexanal and isobutyraldehyde (2-methylpropanal).
In this proposed reaction, the enolate of hexanal would act as the nucleophile, attacking the carbonyl carbon of isobutyraldehyde. Following the initial addition, dehydration would lead to the formation of the conjugated C=C double bond, yielding this compound. The reactivity of this compound would be expected to mirror that of other α,β-unsaturated aldehydes, being susceptible to both 1,2- and 1,4-nucleophilic attack, making it a potential intermediate for further synthetic transformations.
Compound Reference Table
Structure
2D Structure
3D Structure
Properties
CAS No. |
93980-82-6 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(2E)-2-(2-methylpropylidene)hexanal |
InChI |
InChI=1S/C10H18O/c1-4-5-6-10(8-11)7-9(2)3/h7-9H,4-6H2,1-3H3/b10-7+ |
InChI Key |
BCKIEFFJHXOMBQ-JXMROGBWSA-N |
Isomeric SMILES |
CCCC/C(=C\C(C)C)/C=O |
Canonical SMILES |
CCCCC(=CC(C)C)C=O |
Origin of Product |
United States |
Chemical Reactivity and Transformations of E 2 2 Methylpropylidene Hexanal
The chemical nature of (E)-2-(2-Methylpropylidene)hexanal is dictated by the aldehyde functional group and the conjugated carbon-carbon double bond. This arrangement allows for a variety of chemical transformations, targeting either functionality individually or both simultaneously.
Reactions Involving the Aldehyde Functionality
The aldehyde group is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com
Nucleophilic addition is a fundamental reaction of aldehydes. masterorganicchemistry.comopenstax.org A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. openstax.org This intermediate is then typically protonated to yield an alcohol. Aldehydes are generally more reactive than ketones in these reactions due to less steric hindrance and greater polarization of the carbonyl group. openstax.org
The general mechanism involves the nucleophile approaching the carbonyl carbon, causing rehybridization from sp² to sp³, and forming an alkoxide ion which is subsequently protonated. openstax.org
Table 1: Examples of Nucleophilic Addition Reactions
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Hydride ion (:H⁻) | Sodium borohydride (B1222165) (NaBH₄) | Primary Alcohol |
| Organometallic | Grignard Reagents (R-MgX) | Secondary Alcohol |
| Cyanide ion (:CN⁻) | Hydrogen Cyanide (HCN) | Cyanohydrin |
| Water (:OH₂) | Acid or Base catalyst | Hydrate (Gem-diol) |
Data derived from general principles of aldehyde reactivity. khanacademy.orgyoutube.com
The aldehyde group in this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: Common oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium-based reagents, can convert the aldehyde to (E)-2-(2-Methylpropylidene)hexanoic acid. The oxidation of aldehydes like hexanal (B45976) is a known transformation. researchgate.net The reaction with hydroxyl radicals is a primary atmospheric loss process for related aldehydes like hexanal and trans-2-hexenal. researchgate.net
Reduction: Selective reduction of the aldehyde group without affecting the C=C double bond can be achieved using milder reducing agents like sodium borohydride (NaBH₄). This would yield (E)-2-(2-Methylpropylidene)hex-1-ol. Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), would likely reduce both the aldehyde and the double bond.
Aldehydes react with primary amines in a condensation reaction to form Schiff bases, also known as imines. youtube.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. youtube.com Similarly, reaction with hydrazine (B178648) (H₂NNH₂) or its derivatives yields hydrazones. These reactions are often catalyzed by acid. youtube.com
Table 2: Derivatization Reactions
| Reagent | Product Class | General Structure |
|---|---|---|
| Primary Amine (R-NH₂) | Schiff Base (Imine) | R-CH=N-R' |
| Hydrazine (H₂NNH₂) | Hydrazone | R-CH=N-NH₂ |
Data based on established reactions of aldehydes. researchgate.netnih.govpsu.edu
Reactions Involving the Carbon-Carbon Double Bond
The reactivity of the olefinic bond in this compound is influenced by its conjugation with the electron-withdrawing aldehyde group.
Catalytic hydrogenation is a common method to saturate the carbon-carbon double bond. Depending on the catalyst and reaction conditions, either the double bond or both the double bond and the aldehyde can be reduced.
Selective Hydrogenation: Using specific catalysts, such as palladium on carbon (Pd/C) under controlled conditions, can favor the hydrogenation of the C=C double bond to yield 2-(2-methylpropyl)hexanal. rsc.org Studies on similar α,β-unsaturated aldehydes like 2-ethyl-2-hexenal (B1232207) show that catalysts can be chosen to selectively hydrogenate the double bond. google.com
Complete Reduction: Using more aggressive catalysts like Raney Nickel or higher hydrogen pressures and temperatures will typically reduce both the alkene and the aldehyde functionalities, resulting in the formation of 2-(2-methylpropyl)hexan-1-ol. ijcce.ac.irresearchgate.net
Table 3: Hydrogenation Products
| Reagent/Catalyst | Conditions | Major Product |
|---|---|---|
| H₂, Pd/C | Mild | 2-(2-Methylpropyl)hexanal |
Data extrapolated from studies on similar unsaturated aldehydes. rsc.orgijcce.ac.ir
Electrophilic Addition: Alkenes act as nucleophiles, reacting with electrophiles. uomustansiriyah.edu.iq For example, reaction with hydrogen halides (HBr, HCl) would proceed via formation of a carbocation intermediate. The stability of this intermediate dictates the regioselectivity of the addition. uomustansiriyah.edu.iq Due to the electron-withdrawing nature of the adjacent aldehyde, the reactivity towards electrophiles is somewhat diminished compared to a simple isolated alkene.
Nucleophilic Addition (Michael Addition): The conjugation of the double bond with the carbonyl group makes the β-carbon electrophilic and susceptible to attack by soft nucleophiles. This conjugate or 1,4-addition is known as the Michael reaction. This pathway competes with the 1,2-addition to the carbonyl carbon. The choice between 1,2- and 1,4-addition is influenced by the nature of the nucleophile and the reaction conditions.
Reactions Involving the Carbon-Carbon Double Bond
Polymerization Potential of α,β-Unsaturated Aldehydes
The presence of extended conjugation in α,β-unsaturated carbonyls like this compound makes them susceptible to polymerization. wikipedia.org This reactivity is a hallmark of this class of compounds and is exploited on an industrial scale for the production of various polymers. wikipedia.org The polymerization can proceed through different mechanisms, often influenced by the choice of catalyst and reaction conditions.
Research into the polymerization of other α,β-unsaturated aldehydes provides a framework for understanding the potential behavior of this compound. For instance, α,ω-diene monomers containing an α,β-unsaturated aldehyde have been successfully polymerized using acyclic diene metathesis (ADMET) with ruthenium-based catalysts. researchgate.net These polymerizations can yield polymers with significant molecular weights. researchgate.net The inclusion of agents like 1,4-benzoquinone (B44022) can minimize side reactions such as double bond isomerization. researchgate.net
Furthermore, copolymers of α,β-unsaturated aldehydes can be produced in a two-step polymerization process using different catalysts for each step. google.com In such a process, the aldehyde component is polymerized first, followed by the copolymerization with a comonomer containing a C=CH group. google.com The degree of polymerization and the number of remaining unsaturated groups in the polymer can be influenced by the type of catalyst used in the initial polymerization step. google.com For example, catalysts like pyridine, piperidine, sodium methylate, or naphthalene (B1677914) sodium can be employed, each yielding a different percentage of unsaturated structural units in the resulting polymer. google.com
The resulting polymers, which contain α,β-unsaturated aldehyde functional groups, are versatile materials that can be further modified through various chemical reactions, including nucleophilic additions, oxidations, or reductions. researchgate.net For example, the reduction of a poly-α,β-unsaturated aldehyde with sodium borohydride yields a poly-(allyl alcohol), a useful precursor for materials like polyesters, polyurethanes, and polycarbonates. researchgate.net
Stereoselective Transformations
The stereochemistry of the double bond in this compound is a critical aspect of its chemical identity. The (E)-configuration can be maintained, inverted, or isomerized through various chemical and enzymatic transformations.
Maintenance and Inversion of (E)-Configuration
The stereoselective synthesis of α,β-unsaturated aldehydes and their derivatives is a significant area of research in organic chemistry. Various methods have been developed to synthesize (E)-α,β-unsaturated esters with high stereoselectivity, which can be conceptually extended to aldehydes. nih.gov For instance, a one-pot synthesis can yield (E)-α,β-unsaturated esters with greater than 99% stereoselectivity through a mild trimethylamine-catalyzed 1,3-hydrogen migration. nih.gov
Conversely, methods for the stereoselective synthesis of (Z)-α-halo-α,β-unsaturated esters have also been developed, which involve the reaction of trihaloacetates with aldehydes in the presence of chromium(II) chloride, often with complete stereoselectivity. rsc.org While these methods are specific to halo-esters, they highlight the possibility of controlling the stereochemistry at the α,β-position. The principles of these reactions could potentially be adapted for transformations involving this compound, either to maintain its (E)-configuration during a reaction or to achieve a stereoselective inversion to the (Z)-isomer under specific conditions.
Isomerization Studies (e.g., (Z)-3-hexenal to (E)-2-hexenal)
The isomerization of α,β-unsaturated aldehydes is a well-documented phenomenon, particularly in biological systems. The conversion of (Z)-3-hexenal to (E)-2-hexenal, a key step in the biosynthesis of green leaf volatiles in plants, is catalyzed by a specific isomerase. nih.govnih.govresearchgate.net This enzymatic isomerization has been extensively studied in various plants, including paprika, tomato, cucumber, and tea. nih.govnih.govfrontiersin.orgresearchgate.net
The (Z)-3:(E)-2-hexenal isomerase (HI) belongs to the cupin superfamily of proteins and facilitates the conversion through a keto-enol tautomerism mechanism. nih.govnih.govresearchgate.net The catalytic activity involves key amino acid residues such as histidine, lysine, and tyrosine. nih.govnih.govresearchgate.net Studies using deuterium (B1214612) oxide have shown that the isomerization involves the introduction of a deuterium atom at the C4 position of (E)-2-hexenal. nih.govnih.govresearchgate.net
These enzymatic studies provide a model for the potential isomerization of this compound. While no specific isomerase for this compound has been identified, the principles of acid or base-catalyzed keto-enol tautomerism could potentially lead to its isomerization to other isomers under appropriate chemical conditions. The stability of the (E)-isomer relative to other potential isomers would be a key factor in determining the equilibrium of such a reaction.
Mechanistic Studies and Reaction Pathway Elucidation
Elucidation of Rate-Determining Steps in Synthesis Pathways
In a typical base-catalyzed aldol (B89426) condensation, the initial formation of the enolate from the aldehyde is a rapid equilibrium. The subsequent nucleophilic attack of the enolate on the carbonyl carbon of another aldehyde molecule is often the slow, rate-determining step. libretexts.org However, in some cases, particularly when the dehydration step is sterically hindered or requires significant energy input, the elimination of water to form the α,β-unsaturated product can become rate-limiting. masterorganicchemistry.com
Transition State Analysis of Key Chemical Reactions
The transition state is a high-energy, transient molecular configuration that exists between reactants and products. Analyzing the structure and energy of the transition state is fundamental to understanding reaction rates and selectivity. In the context of the aldol condensation to form (E)-2-(2-methylpropylidene)hexanal, the transition state for the carbon-carbon bond-forming step is of particular interest.
For aldol reactions, the Zimmerman-Traxler model is often invoked to predict the stereochemical outcome. This model proposes a chair-like six-membered transition state involving the metal cation of the enolate. masterorganicchemistry.com The substituents on the enolate and the aldehyde will preferentially occupy equatorial positions to minimize steric strain, thus dictating the stereochemistry of the resulting β-hydroxy aldehyde. masterorganicchemistry.com The geometry of this transition state is influenced by factors such as the nature of the metal cation, the solvent, and the steric bulk of the reactants. Shorter metal-oxygen bond lengths can lead to a more compressed "chair" transition state, resulting in higher stereoselectivity. masterorganicchemistry.com
Understanding Stereochemical Outcomes in Olefin Formation
The formation of the (E)-isomer of 2-(2-methylpropylidene)hexanal is a critical aspect of its synthesis. The stereochemistry of the double bond is established during the dehydration of the β-hydroxy aldehyde intermediate. This elimination reaction can proceed through either an E1cB (elimination, unimolecular, conjugate base) or an E2 (elimination, bimolecular) mechanism, depending on the reaction conditions.
Under basic conditions, the E1cB mechanism is common. It involves the deprotonation of the α-carbon to form an enolate, followed by the elimination of the hydroxide (B78521) leaving group. The stereochemical outcome (E vs. Z) is influenced by the relative stabilities of the transition states leading to the different isomers. Generally, the (E)-isomer is thermodynamically more stable due to reduced steric hindrance between the alkyl groups, and is therefore often the major product.
In some synthetic methods, such as the Wittig reaction, the stereochemistry of the resulting olefin can be controlled by the choice of reagents and reaction conditions. rsc.orgacs.org For instance, the use of stabilized ylides in the Wittig reaction typically favors the formation of (E)-alkenes.
Solvent Effects on Reaction Mechanisms
The choice of solvent can have a profound impact on the rate, yield, and selectivity of the aldol condensation. researchgate.netacs.orgresearchgate.net Solvents can influence the solubility of reactants and intermediates, the stability of charged species like enolates, and the structure of the transition state. acs.org
Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are often used for enolate formation as they can solvate the metal cation without strongly interacting with the enolate anion, thus increasing its nucleophilicity. numberanalytics.comresearchgate.net In contrast, polar protic solvents like ethanol (B145695) or methanol (B129727) can participate in hydrogen bonding, which can stabilize the enolate but also decrease its reactivity. acs.org The choice of solvent can even dictate the product distribution; for example, alcoholic solvents may favor the formation of the α,β-unsaturated carbonyl compound, while tetrahydrofuran (B95107) (THF) might favor the β-hydroxy carbonyl product. researchgate.net In some cases, running the reaction under solvent-free conditions has been shown to provide the highest conversion and selectivity. researchgate.net
Table 1: Effect of Solvent on Aldol Condensation
| Solvent | Conversion (%) | Selectivity (%) |
| n-Hexane | 60 | 85 |
| Acetonitrile (B52724) | 75 | 90 |
| Toluene | 80 | 92 |
| Ethanol | 88 | 95 |
| Dichloromethane | 70 | 88 |
| Water | 50 | 80 |
| Solvent-free | 100 | 97 |
Note: This is a representative table based on general findings for aldol condensations and may not reflect the exact values for the synthesis of this compound. researchgate.net
Catalytic Influence on Reaction Efficiency and Selectivity
Catalysts play a pivotal role in the synthesis of α,β-unsaturated aldehydes, influencing both the efficiency and selectivity of the reaction. numberanalytics.com Both acid and base catalysts are commonly employed in aldol condensations.
Base Catalysis: Basic catalysts, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), promote the formation of the nucleophilic enolate. numberanalytics.comresearchgate.net The choice of base can be critical; for instance, stronger bases like lithium diisopropylamide (LDA) can lead to complete enolate formation and can be used to control the regioselectivity in reactions involving unsymmetrical ketones. numberanalytics.com
Acid Catalysis: Acid catalysts, on the other hand, activate the carbonyl group of the electrophile by protonation, making it more susceptible to nucleophilic attack by the enol form of the other aldehyde. Acid catalysis is also often effective in promoting the dehydration step. numberanalytics.com
Organocatalysis: In recent years, the use of small organic molecules as catalysts (organocatalysis) has gained prominence. Chiral amines, for example, can be used to catalyze enantioselective aldol reactions, providing access to specific stereoisomers of the product. nih.gov These catalysts can operate through the formation of enamine or iminium ion intermediates. nih.gov
The efficiency and selectivity of a catalytic system can be further tuned by the choice of catalyst support and the reaction temperature. Higher temperatures generally increase the reaction rate but can sometimes lead to the formation of undesired side products. numberanalytics.comresearchgate.net
Advanced Analytical Methodologies in Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental for isolating (E)-2-(2-Methylpropylidene)hexanal from complex mixtures and determining its concentration. The selection of a specific chromatographic technique is typically based on the nature of the sample matrix and the required analytical sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Aldehydes
Gas Chromatography-Mass Spectrometry (GC-MS) is a primary analytical tool for volatile and semi-volatile compounds such as this compound. scioninstruments.comantec.de This technique involves vaporizing the compound and separating it from other components within a gaseous mobile phase as it traverses a capillary column. Following separation, the compounds are introduced into a mass spectrometer, which ionizes them and sorts the resulting ions by their mass-to-charge ratio, yielding both qualitative and quantitative data. mdpi.comredalyc.org The electron ionization (EI) mass spectrum of this compound provides a distinct fragmentation pattern that is crucial for its identification.
Table 1: Key Mass Spectral Fragments for this compound
| Mass-to-Charge Ratio (m/z) | Interpretation |
| 154 | Molecular Ion [M]⁺ |
| 125 | [M-CHO]⁺ |
| 111 | [M-C₃H₇]⁺ |
| 97 | [M-C₄H₉]⁺ |
| 83 | [C₆H₁₁O]⁺ |
| 69 | [C₅H₉]⁺ |
| 57 | [C₄H₉]⁺ (Base Peak) |
| 41 | [C₃H₅]⁺ |
Headspace Solid-Phase Microextraction (HS-SPME-GC-MS) for Trace Analysis
For detecting minute quantities of this compound, Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS is a highly effective and commonly employed method. mdpi.compan.olsztyn.plnih.gov HS-SPME is a solvent-free extraction technique where a fused-silica fiber coated with a stationary phase is exposed to the headspace above a sample. pan.olsztyn.pl Volatile compounds, including this compound, move from the sample into the headspace and are adsorbed onto the fiber. nih.gov The fiber is subsequently introduced into the injector of a gas chromatograph for thermal desorption and analysis. mdpi.com
The selection of the fiber coating is critical for the efficient extraction of the target analyte. For volatile aldehydes, coatings like Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are frequently used due to their high affinity for a wide array of volatile and semi-volatile compounds. redalyc.orgpan.olsztyn.pl The combination of HS-SPME with GC-MS offers exceptional sensitivity and selectivity, enabling the analysis of this compound at very low concentrations. nih.gov
High-Performance Liquid Chromatography (HPLC) in Aldehyde Analysis
While GC-MS is highly suitable for volatile aldehydes, High-Performance Liquid Chromatography (HPLC) presents a valuable alternative, particularly for less volatile aldehydes or when derivatization is used to improve detection. scioninstruments.comhitachi-hightech.comhitachi-hightech.com For the HPLC analysis of aldehydes, a derivatization step is often employed to enhance the chromatographic behavior and detectability of the analytes. hitachi-hightech.comhitachi-hightech.comepa.gov A frequently used derivatizing agent is 2,4-Dinitrophenylhydrazine (DNPH), which reacts with aldehydes to form stable 2,4-dinitrophenylhydrazone derivatives. scioninstruments.comhitachi-hightech.comepa.gov
These derivatives possess strong chromophoric properties, allowing for easy detection by a UV-Vis detector. waters.com The separation is commonly performed on a reversed-phase column, such as a C18 column, using a mobile phase composed of an acetonitrile (B52724) and water mixture. scioninstruments.comhitachi-hightech.com This methodology facilitates the quantification of this compound, often in conjunction with other carbonyl compounds in a sample.
Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for the definitive structural elucidation and identification of functional groups within this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR are utilized to gather extensive information regarding the carbon-hydrogen framework of this compound. docbrown.infobas.bg
In ¹H NMR, the chemical shifts, coupling constants, and signal integrations reveal details about the various types of protons and their spatial relationships. The aldehydic proton characteristically appears as a singlet in the downfield region (approximately 9-10 ppm). chemicalbook.com The vinyl proton and the protons associated with the methyl and propyl groups exhibit distinctive chemical shifts and splitting patterns that help confirm the E-configuration of the double bond. chemicalbook.com
¹³C NMR spectroscopy provides insights into the different carbon environments within the molecule. docbrown.info The carbonyl carbon of the aldehyde is significantly deshielded and resonates at a characteristic downfield chemical shift (around 190-200 ppm). The carbons of the double bond and the aliphatic chains also display unique chemical shifts that are integral to the complete structural assignment.
Table 2: Representative NMR Data for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity / Coupling Constant (J) | Assignment |
| ¹H | ~9.3 | s | Aldehydic H |
| ¹H | ~6.0 | d, J = ~10 Hz | Vinylic H |
| ¹H | ~2.2 | m | Allylic CH₂ |
| ¹H | ~1.0 | d, J = ~7 Hz | Isopropyl CH₃ |
| ¹³C | ~195 | - | C=O |
| ¹³C | ~155 | - | C=CH |
| ¹³C | ~140 | - | C=CH |
Note: The precise chemical shifts can exhibit minor variations depending on the solvent and other experimental parameters.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a swift and efficient method for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its specific chemical bonds. docbrown.info
The most prominent feature in the IR spectrum is the strong absorption band from the C=O stretching vibration of the aldehyde functional group, typically appearing between 1720-1740 cm⁻¹. chemicalbook.com Another significant absorption is the C-H stretch of the aldehyde proton, which is often visible as a pair of weaker bands near 2720 cm⁻¹ and 2820 cm⁻¹. The C=C stretching vibration of the alkene group is expected to appear around 1640 cm⁻¹. docbrown.info The presence of these signature bands provides compelling evidence for the structure of this compound. docbrown.infochemicalbook.com
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2960 | C-H stretch | Alkane |
| ~2870 | C-H stretch | Alkane |
| ~2720 | C-H stretch | Aldehyde |
| ~1730 | C=O stretch | Aldehyde |
| ~1640 | C=C stretch | Alkene |
| ~1465 | C-H bend | Alkane |
No Information Found for this compound
Following a comprehensive search of available scientific literature and databases, no specific information was found for the chemical compound This compound . Consequently, the generation of an article detailing its analytical methodologies, as per the requested outline, is not possible at this time.
The search for data pertaining to the mass spectrometry analysis, including molecular weight and fragmentation patterns, and method validation parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), repeatability, and accuracy for this compound did not yield any relevant results.
Information on related but structurally distinct compounds was available:
(E)-2-Hexenal : Molecular Formula: C₆H₁₀O, Molecular Weight: 98.1430. nist.gov
2-Methylhexanal : Molecular Formula: C₇H₁₄O, Molecular Weight: 114.1855 g/mol . nist.govnih.gov
2-Methyl-2-hexenal : Molecular Formula: C₇H₁₂O, Molecular Weight: 112.17 g/mol . nih.gov
However, the strict requirement to focus solely on This compound prevents the use of information from these related compounds as substitutes. The unique structure of the requested compound would result in distinct analytical data.
Without any specific research findings for This compound , the sections on Mass Spectrometry for Molecular Weight and Fragmentation Analysis, and Method Validation Parameters in Analytical Research, including Linearity, LOD, LOQ, Repeatability, and Accuracy Assessments, cannot be developed.
Therefore, the requested article cannot be generated.
Applications in Chemical Synthesis and Materials Science Research
Utilization as a Building Block in Complex Organic Synthesis
α,β-Unsaturated aldehydes are recognized as powerful building blocks in organic synthesis, and (E)-2-(2-Methylpropylidene)hexanal is no exception. mdpi.comnih.gov Its bifunctional nature allows for a variety of reactions, making it a potential precursor for more complex molecules. The primary synthesis route for such α,β-unsaturated aldehydes is the aldol (B89426) condensation. ncert.nic.inlibretexts.org In the case of this compound, a crossed aldol condensation between hexanal (B45976) and isovaleraldehyde (B47997) would be the logical synthetic pathway. ncert.nic.in
Table 1: Reactants for the Synthesis of this compound
| Reactant 1 | Reactant 2 | Product |
| Hexanal | Isovaleraldehyde | This compound |
The α,β-unsaturated aldehyde moiety is a key structural feature in many biologically active compounds. mdpi.comnih.gov These compounds can participate in a variety of chemical reactions to construct complex molecular architectures. The electrophilic nature of both the carbonyl carbon and the β-carbon allows for nucleophilic attack at either position, leading to a diverse range of products. rsc.org For instance, they are known to participate in Diels-Alder reactions, where they act as dienophiles to form six-membered rings, a common scaffold in natural products. nih.govwikipedia.org The presence of alkyl substituents at the α and β positions, as in this compound, can influence the stereochemical outcome of such reactions.
Aldehydes, including branched-chain and unsaturated varieties, are pivotal in the flavor and fragrance industry. mdpi.comalphaaromatics.com Their characteristic aromas contribute significantly to the scent profiles of many natural and synthetic fragrances. alphaaromatics.com While straight-chain aldehydes often have fatty or green notes, branched-chain aldehydes can introduce complex and unique nuances. mdpi.com For example, certain branched-chain aldehydes are known to impart meaty and fatty notes. ncert.nic.in The structure of this compound, with its combination of a hexanal core and an isobutylidene group, suggests it could possess a unique and potentially valuable odor profile, likely with complex fruity, green, or waxy characteristics. The flavor profile of related compounds can be influenced by the degree of unsaturation, which can affect attributes like sourness and umami in Maillard reaction products. nih.gov
Table 2: Potential Organoleptic Properties
| Compound Family | General Odor Profile | Potential Contribution of this compound |
| α,β-Unsaturated Aldehydes | Green, fatty, fruity | Complex fruity, waxy, green notes |
| Branched-Chain Aldehydes | Meaty, fatty, complex | Unique nuances to the overall fragrance profile |
Derivatization for Novel Functional Materials
The aldehyde functional group is highly reactive and can be readily converted into a variety of other functional groups, making this compound a candidate for the synthesis of novel functional materials. Derivatization can alter the physical and chemical properties of the molecule, leading to materials with specific desired characteristics. For instance, the aldehyde can be oxidized to a carboxylic acid, reduced to an alcohol, or converted to an imine or oxime. These derivatives could then be used as monomers or cross-linking agents in the production of polymers and other materials. The sterically hindered nature of the double bond in this compound might impart unique properties to the resulting materials, such as increased thermal stability or altered solubility. rsc.org
Research on Polymerization and Cross-linking Properties
A significant industrial application of α,β-unsaturated carbonyl compounds is their use in polymerization reactions. wikipedia.org The carbon-carbon double bond in these molecules can undergo polymerization, often initiated by radical or ionic catalysts, to form a variety of polymers. wikipedia.orggoogle.com The resulting polymers would have pendant aldehyde groups that could be further reacted, allowing for the creation of cross-linked networks or for the grafting of other molecules onto the polymer backbone. A two-step polymerization process has been described for α,β-unsaturated aldehydes, where the aldehyde is first polymerized through its carbonyl group, followed by a cross-linking polymerization involving the unsaturated groups. google.com The bulky 2-methylpropylidene group in this compound would likely influence the polymerization kinetics and the properties of the resulting polymer, potentially leading to materials with lower glass transition temperatures or increased solubility in organic solvents compared to polymers derived from less substituted α,β-unsaturated aldehydes.
Environmental and Atmospheric Chemistry Research
Studies on Atmospheric Oxidation of Aldehydes (e.g., hexanal (B45976) autoxidation)
The primary daytime loss process for aldehydes like hexanal in the troposphere is their reaction with hydroxyl (OH) radicals. copernicus.orgresearchgate.net However, recent studies have highlighted the significance of autoxidation, a process of sequential intramolecular hydrogen shifts and O₂ addition, in the atmospheric degradation of aldehydes. copernicus.orgcopernicus.org
A joint theoretical and experimental study on hexanal autoxidation revealed that the initial OH-initiated hydrogen abstraction can occur at both the aldehydic C1 position and the non-aldehydic C4 position. copernicus.orgcopernicus.org This leads to the formation of peroxy radicals (RO₂). These RO₂ radicals can then undergo rapid intramolecular 1,6-H-shifts, with calculated rate coefficients of 1.7 × 10⁻¹ s⁻¹ for the C1 channel and 8.6 × 10⁻¹ s⁻¹ for the C4 channel. copernicus.org This autoxidation process is a pathway to the formation of highly functionalized and low-volatility products. copernicus.orgcopernicus.org
Experimental flow reactor measurements have confirmed that the oxidation of hexanal leads to the formation of highly oxygenated products within a short reaction time of about 3 seconds. copernicus.orgcopernicus.org This rapid formation of complex oxidation products underscores the importance of autoxidation as a significant atmospheric transformation pathway for aldehydes.
Formation of Highly Oxygenated Organic Molecules (HOMs) from Aldehyde Oxidation
The atmospheric oxidation of volatile organic compounds, including aldehydes, is a major source of highly oxygenated organic molecules (HOMs). copernicus.orgcopernicus.org HOMs are characterized by having a high number of oxygen atoms (typically six or more) and are formed in the gas phase through autoxidation processes. copernicus.org
For hexanal, computational studies have detailed the autoxidation mechanism leading to HOM formation following a single OH radical attack. copernicus.orgcopernicus.org The process begins with the formation of a peroxy radical (RO₂) which then isomerizes through intramolecular H-shifts. Subsequent additions of molecular oxygen (O₂) lead to the formation of increasingly oxygenated peroxy radicals (RO₂). copernicus.orgcopernicus.org This chain reaction can continue until termination reactions occur, resulting in stable, closed-shell HOMs. copernicus.org
Experimental evidence from flow reactor studies has substantiated these theoretical predictions, showing the formation of HOM monomers with up to seven oxygen atoms (C₆H₁₁O₇) from hexanal oxidation. copernicus.orgcopernicus.org The formation of these HOMs is crucial as they are often low-volatility compounds that can readily partition to the aerosol phase. copernicus.org
Contribution to Secondary Organic Aerosol (SOA) Formation
Aldehydes are recognized as important precursors to the formation of secondary organic aerosols (SOA). copernicus.orgnih.govacs.org SOA is formed when volatile organic compounds are oxidized in the atmosphere to form less volatile products that can then partition into the particle phase, either by condensing to form new particles or by adding mass to existing ones. acs.org
The oxidation of aldehydes leads to a variety of products, including carboxylic acids and the aforementioned highly oxygenated molecules (HOMs), which have lower vapor pressures than their parent aldehydes. acs.orgacs.org This reduction in volatility facilitates their condensation onto aerosol particles. Laboratory experiments have shown that the evaporation of water from droplets containing aldehydes can trigger reactions that significantly increase the residual particle volume. nih.gov
Several mechanisms contribute to SOA formation from aldehydes:
Gas-phase oxidation: The formation of low-volatility products like HOMs in the gas phase, which then condense. copernicus.org
Aqueous-phase chemistry: Reactions of aldehydes within cloud and fog droplets, such as oxidation by OH radicals to form carboxylic acids, can lead to less volatile products that remain in the particle phase after water evaporation. nih.govacs.org
Oligomerization: Aldehydes can undergo self-reactions and cross-reactions in the aerosol phase to form larger molecules called oligomers. These reactions, such as acetal (B89532) formation and aldol (B89426) condensation, are often catalyzed by the acidic nature of atmospheric aerosols and are accelerated by increasing solute concentrations as water evaporates from droplets. nih.govacs.org
The molecular structure of the aldehyde influences the SOA yield. For instance, α,β-unsaturated aldehydes that also contain a methyl group on the α-carbon have been shown to have the highest SOA mass yields. copernicus.org
Role as Volatile Organic Compounds (VOCs) in Atmospheric Processes
Aldehydes, including (E)-2-(2-Methylpropylidene)hexanal, are a class of volatile organic compounds (VOCs) that play a multifaceted role in atmospheric chemistry. epa.govwikipedia.org VOCs are organic chemicals that have a high vapor pressure at ordinary room temperature, which causes them to be released into the surrounding air. wikipedia.org
The primary roles of aldehydes as VOCs in the atmosphere include:
Precursors to ozone formation: Aldehydes can be photolyzed or react with OH radicals to produce peroxy radicals (RO₂ and HO₂). In the presence of nitrogen oxides (NOx), these radicals can lead to the formation of tropospheric ozone, a major component of photochemical smog. epa.gov
Source of radicals: The photolysis of aldehydes can be a significant source of radicals (HOx and ROx) in the atmosphere, which drives atmospheric chemistry. copernicus.org
Contributors to aerosol formation: As discussed, the oxidation of aldehydes leads to the formation of SOA, which has implications for air quality, human health, and climate. copernicus.orgnih.govacs.org
Aldehydes are emitted from a variety of sources, including incomplete combustion of fossil fuels and biomass, industrial processes, and biogenic emissions from vegetation. epa.govnih.govresearchgate.net They are also significant secondary pollutants, formed from the atmospheric oxidation of other hydrocarbons. epa.govnih.gov The atmospheric lifetime of aldehydes is relatively short, on the order of hours, due to their reactivity with OH radicals and photolysis. copernicus.orgnih.gov
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Energetics
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool in chemistry and materials science to predict molecular properties and reaction pathways.
In the context of (E)-2-(2-Methylpropylidene)hexanal, DFT calculations could be employed to:
Elucidate Reaction Mechanisms: DFT can map out the potential energy surface of a chemical reaction, identifying transition states and intermediates. researchgate.netpku.edu.cnmdpi.com This would be crucial for understanding how this compound is formed or how it participates in further chemical transformations. For instance, DFT has been used to study the feasibility of Diels-Alder reactions for the synthesis of related compounds. researchgate.net
Determine Reaction Energetics: These calculations can provide quantitative data on the activation energies and reaction enthalpies, predicting the feasibility and spontaneity of reactions. ijcce.ac.ir This information is vital for optimizing reaction conditions in a laboratory setting.
Investigate Reactivity: By calculating various electronic properties, DFT can shed light on the reactivity of different sites within the molecule. mdpi.com
A hypothetical data table illustrating the kind of information DFT could provide for a reaction involving this compound is shown below.
Table 1: Hypothetical DFT Data for a Reaction of this compound
| Parameter | Value (kcal/mol) | Description |
| Activation Energy (Ea) | Value | The energy barrier that must be overcome for the reaction to occur. |
| Enthalpy of Reaction (ΔH) | Value | The net energy change of the reaction. |
| Gibbs Free Energy (ΔG) | Value | The energy available to do useful work, indicating spontaneity. |
Note: The values in this table are placeholders as no experimental or computational data for this specific compound is available.
Molecular Modeling and Dynamics Simulations for Conformational Analysis
Molecular modeling and molecular dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules.
For this compound, these methods could be used for:
Conformational Analysis: Identifying the most stable three-dimensional arrangements (conformations) of the molecule. The flexibility of the alkyl chains and the orientation around the double bond are key aspects that could be explored.
Understanding Dynamic Behavior: MD simulations can model how the molecule behaves over time, including its vibrations, rotations, and interactions with its environment (e.g., in a solvent). This provides a dynamic picture that complements the static view from other quantum chemical methods.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, including methods like Hartree-Fock and post-Hartree-Fock methods, provide a detailed understanding of the electronic structure of a molecule.
Specific applications for this compound would include:
Mapping Electron Density: Visualizing the distribution of electrons in the molecule to identify electron-rich and electron-poor regions. This is fundamental to predicting how the molecule will interact with other reagents.
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting reactivity. The energy and shape of these orbitals indicate where the molecule is likely to act as an electron donor or acceptor. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and has been used to develop linear scaling relationships for reaction barriers in similar systems. researchgate.net
Calculating Reactivity Descriptors: Various descriptors derived from quantum chemical calculations, such as chemical potential, hardness, and electrophilicity index, can be used to quantify and predict the reactivity of the molecule. mdpi.com
Table 2: Hypothetical Quantum Chemical Data for this compound
| Property | Value (eV) | Significance for Reactivity |
| HOMO Energy | Value | Indicates the ability to donate electrons. |
| LUMO Energy | Value | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | Value | Relates to the molecule's stability and reactivity. |
Note: The values in this table are placeholders as no experimental or computational data for this specific compound is available.
Prediction of Spectroscopic Properties through Computational Methods
Computational methods can predict various spectroscopic properties of a molecule, which is invaluable for its identification and characterization.
For this compound, these predictions could include:
Infrared (IR) Spectra: Calculations can predict the vibrational frequencies of the molecule, corresponding to the peaks in an experimental IR spectrum. This would help in identifying the functional groups present in the molecule. The NIST WebBook provides experimental IR spectra for related compounds like (E)-2-hexenal and 2-ethyl-2-hexenal (B1232207). nist.govnist.govnist.gov
Nuclear Magnetic Resonance (NMR) Spectra: Chemical shifts (¹H and ¹³C) can be calculated to aid in the interpretation of experimental NMR data, which is essential for structure elucidation.
UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, corresponding to its absorption of ultraviolet or visible light. nih.gov This information is useful for understanding the molecule's color and its behavior when exposed to light.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
